molecular formula C27H27N5O3S2 B12163527 2-[4-(2-methoxyphenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-[4-(2-methoxyphenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12163527
M. Wt: 533.7 g/mol
InChI Key: DUEBAYLCBKXKLA-JWGURIENSA-N
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Description

This compound is a structurally complex molecule within the 4H-pyrido[1,2-a]pyrimidin-4-one class, characterized by three key functional groups:

Pyridopyrimidinone core: The central bicyclic scaffold provides aromaticity and planar rigidity, which are critical for π-π stacking interactions in biological systems .

(Z)-Configured thiazolidinone moiety: At position 3, a methylidene-linked thiazolidinone ring with a prop-2-en-1-yl (allyl) substituent and a thioxo group enhances electrophilicity and hydrogen-bonding capacity .

The compound’s design aligns with trends in drug discovery, where fused heterocycles and hydrogen-bonding motifs are leveraged for target engagement .

Properties

Molecular Formula

C27H27N5O3S2

Molecular Weight

533.7 g/mol

IUPAC Name

(5Z)-5-[[2-[4-(2-methoxyphenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H27N5O3S2/c1-4-11-31-26(34)22(37-27(31)36)16-19-24(28-23-10-9-18(2)17-32(23)25(19)33)30-14-12-29(13-15-30)20-7-5-6-8-21(20)35-3/h4-10,16-17H,1,11-15H2,2-3H3/b22-16-

InChI Key

DUEBAYLCBKXKLA-JWGURIENSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC=C)N4CCN(CC4)C5=CC=CC=C5OC)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC=C)N4CCN(CC4)C5=CC=CC=C5OC)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyaniline with 1-chloro-4-nitrobenzene to form 2-methoxyphenylpiperazine.

    Construction of the Pyrido[1,2-a]pyrimidin-4-one Core: This step includes the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[1,2-a]pyrimidin-4-one core.

    Attachment of the Thiazolidinone Moiety: The final step involves the condensation of the pyrido[1,2-a]pyrimidin-4-one intermediate with a thiazolidinone derivative under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group in the piperazine ring, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and pyrido[1,2-a]pyrimidin-4-one rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

Structural Features

The compound features:

  • A pyrido[1,2-a]pyrimidine core, which is known for its biological activity.
  • A thiazolidinone moiety that may enhance interaction with biological targets.
  • An alkene functionality that could participate in further chemical modifications.

Anticancer Activity

The compound has been studied for its potential anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, derivatives of pyrido[1,2-a]pyrimidines have shown efficacy against melanoma and other malignancies by targeting specific kinases involved in cancer progression .

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. The incorporation of a thiazolidinone ring is particularly noteworthy, as it has been associated with enhanced antibacterial and antifungal properties . This suggests that the compound may serve as a lead for developing new antimicrobial agents.

Neurological Applications

Compounds containing piperazine moieties are often explored for their neuropharmacological effects. Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially offering therapeutic avenues for treating anxiety and depression .

Enzyme Inhibition

The structural components of this compound suggest it may act as an inhibitor of various enzymes involved in metabolic pathways. For example, the thiazolidinone moiety has been linked to inhibition of certain kinases that play roles in cell signaling and growth .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the pyrido[1,2-a]pyrimidine core through cyclization reactions.
  • Introduction of the piperazine ring via nucleophilic substitution.
  • Functionalization at the thiazolidinone position through condensation reactions.

Example Synthetic Route

A representative synthetic route might involve:

  • Formation of the Pyrimidine Core : Using a cyclization reaction between appropriate precursors.
  • Piperazine Integration : Employing a nucleophilic substitution reaction to attach the piperazine group.
  • Thiazolidinone Synthesis : Utilizing a condensation reaction with thiosemicarbazide derivatives to form the thiazolidinone structure.

Case Study 1: Anticancer Efficacy

In a study published in Cancer Research, researchers synthesized several derivatives based on the core structure of this compound and evaluated their anticancer activity against melanoma cell lines. They found that specific modifications enhanced potency, leading to further investigations into mechanism-of-action studies .

Case Study 2: Antimicrobial Activity

A recent publication highlighted the antimicrobial efficacy of similar compounds against resistant strains of bacteria. The study indicated that modifications to the thiazolidinone component significantly improved activity against Gram-positive bacteria .

Mechanism of Action

The mechanism of action of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the pyridopyrimidinone core, piperazine ring, and thiazolidinone group. Key comparisons are outlined below:

Table 1: Structural and Functional Comparisons

Compound Name / Substituents Key Differences vs. Target Compound Potential Implications Reference
2-(4-Ethylpiperazin-1-yl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one - Ethyl (vs. 2-methoxyphenyl) on piperazine
- 3-Methoxypropyl (vs. allyl) on thiazolidinone
Reduced aryl interaction; altered lipophilicity
2-(1,3-Benzodioxol-5-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one - Benzodioxole (vs. pyridopyrimidinone) core
- Methylpiperazine substituent
Enhanced metabolic stability; varied π-stacking
2-(3,4-Dimethoxyphenyl)-7-[4-(dimethylaminomethyl)piperidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one - Dimethoxyphenyl group
- Piperidine (vs. piperazine) ring
Modified receptor selectivity; steric effects

Piperazine Ring Modifications

  • Target Compound : The 2-methoxyphenylpiperazine group may enhance binding to neurotransmitter receptors due to methoxy’s electron-donating effects and aryl interactions .

Thiazolidinone Group Variations

  • Target Compound: The allyl-substituted thiazolidinone’s (Z)-configuration and thioxo group favor tautomerization and hydrogen bonding with biological targets (e.g., kinases or GPCRs) .
  • 3-Methoxypropyl Analog () : The bulkier methoxypropyl substituent may hinder membrane permeability but increase metabolic stability .

Core Scaffold Diversity

Research Findings and Implications

  • Hydrogen-Bonding Patterns: The thiazolidinone’s thioxo and carbonyl groups participate in dual hydrogen-bonding networks, a feature critical for stabilizing protein-ligand interactions .
  • Aromaticity and Bioactivity: The pyridopyrimidinone core’s aromaticity facilitates intercalation with DNA or proteins, though this is modulated by substituents (e.g., benzodioxole derivatives lack this planar advantage) .
  • Synthetic Accessibility: Piperazine and thiazolidinone modifications are synthetically tractable, enabling rapid SAR exploration .

Biological Activity

The compound 2-[4-(2-methoxyphenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one (commonly referred to as compound 1) is a synthetic organic molecule with diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of compound 1 can be described as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₂S
  • Molecular Weight : 358.43 g/mol
  • SMILES Notation : CC1=NC(=O)C(=N1)C(C(=O)C=C)N(C2=CC=C(C=C2)OC)CCN(C)C

Structural Features

The compound features a pyrido[1,2-a]pyrimidine core, which is known for its pharmacological properties. The incorporation of a piperazine ring and a thiazolidinone moiety enhances its potential interactions with biological targets.

Compound 1 exhibits various biological activities, primarily through the inhibition of key enzymes and receptors involved in cellular processes:

  • Inhibition of Dihydrofolate Reductase (DHFR) :
    • DHFR is crucial for DNA synthesis and cell proliferation. Inhibition of this enzyme leads to reduced levels of tetrahydrofolate, impairing nucleotide synthesis and ultimately causing cell death, particularly in cancer cells .
  • Antimicrobial Activity :
    • Studies have shown that compounds with similar structural motifs possess antimicrobial properties against various pathogens, including bacteria and fungi. The thiazolidinone group is particularly noted for its effectiveness against resistant strains .
  • Antitumor Effects :
    • Compound 1 has been evaluated in preclinical models for its antitumor activity. It has shown promise in inhibiting tumor growth in xenograft models by inducing apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .

Table 1: Summary of Biological Activities

Activity TypeTarget/MechanismReference
DHFR InhibitionReduces DNA synthesis
AntimicrobialBroad-spectrum activity
AntitumorInduces apoptosis
NeuroprotectiveModulates neurotransmitter levels

Case Study 1: Antitumor Efficacy

In a study published by Li et al., compound 1 was tested against several cancer cell lines, including breast and lung cancer. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM. The study suggested that compound 1 triggers apoptosis via the intrinsic pathway, evidenced by increased caspase activity and PARP cleavage .

Case Study 2: Antimicrobial Activity

A recent investigation into the antimicrobial properties of compound 1 revealed its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). Minimum inhibitory concentration (MIC) values were determined to be around 8 µg/mL, demonstrating its potential as a lead compound for developing new antibiotics .

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